molecular formula C17H15BrO4 B3744298 2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate

2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate

Cat. No. B3744298
M. Wt: 363.2 g/mol
InChI Key: NHKASPGFDBAFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate, also known as EEBOB, is a chemical compound that has gained attention in scientific research due to its potential use as a fluorescent probe for biomolecules.

Mechanism of Action

2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate works by binding to specific amino acid residues or nucleotides in biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Upon excitation with light of a certain wavelength, 2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate emits fluorescence that can be detected and measured.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be non-toxic to cells and to not interfere with their normal functions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate as a fluorescent probe is its high specificity for certain biomolecules, which allows for precise detection and measurement. However, its use may be limited by its relatively low fluorescence intensity compared to other probes, as well as its potential for photobleaching or quenching under certain conditions.

Future Directions

Future research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate could focus on improving its fluorescence intensity and stability, as well as expanding its applications to other biomolecules or cellular structures. Additionally, its potential use in imaging and diagnostic applications could be explored.

Scientific Research Applications

2-(4-ethoxyphenyl)-2-oxoethyl 4-bromobenzoate has been studied for its potential use as a fluorescent probe for biomolecules such as proteins and nucleic acids. Its unique structure allows it to bind specifically to certain biomolecules and emit fluorescence upon excitation. This property makes it useful for studying the interactions between biomolecules and for detecting changes in their conformation or activity.

properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-2-21-15-9-5-12(6-10-15)16(19)11-22-17(20)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKASPGFDBAFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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